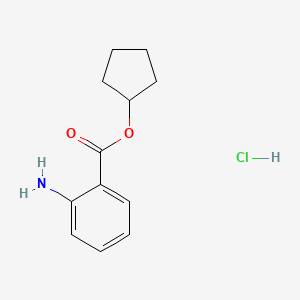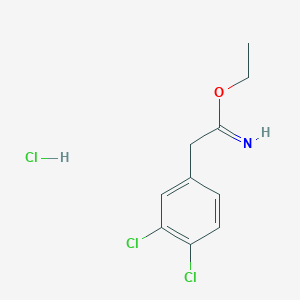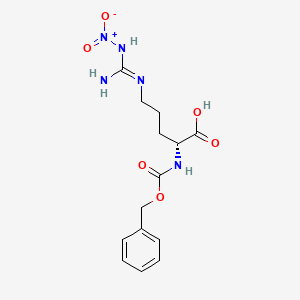
Z-D-Arg(NO2)-OH
Übersicht
Beschreibung
Z-D-Arg(NO2)-OH: , also known as N2-[(phenylmethoxy)carbonyl]-D-arginylglycyl-N-(4-nitrophenyl)-L-argininamide, is a synthetic peptide derivative. This compound is primarily used as a chromogenic substrate for the determination of Factor Xa activity in biochemical assays. Factor Xa is a crucial enzyme in the blood coagulation cascade, and this compound is utilized to measure its activity through colorimetric detection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Arg(NO2)-OH involves the protection of the amino group of D-arginine with a benzyloxycarbonyl (Z) group, followed by the introduction of a nitro group at the para position of the phenyl ring. The peptide bond formation is achieved through standard peptide coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is purified through chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure consistency and efficiency. The reaction conditions are optimized for scalability, and stringent quality control measures are implemented to maintain the purity and activity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Z-D-Arg(NO2)-OH undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent amino acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are commonly used.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: D-arginine and its derivatives.
Reduction: Z-D-Arg(NH2)-OH.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Z-D-Arg(NO2)-OH is widely used in scientific research, particularly in the fields of biochemistry and medicine. Its primary application is as a chromogenic substrate for the detection and quantification of Factor Xa activity. This is crucial in studies related to blood coagulation disorders, anticoagulant drug development, and enzymatic activity assays. Additionally, it is used in the study of protease inhibitors and the development of diagnostic kits for coagulation-related diseases.
Wirkmechanismus
The mechanism of action of Z-D-Arg(NO2)-OH involves its interaction with Factor Xa. Factor Xa preferentially binds to and cleaves the Arg-Gly-Arg peptide sequence in this compound, releasing p-nitroanilide (pNA). The release of pNA can be quantified by colorimetric detection at 405 nm, providing a measure of Factor Xa activity. This interaction is specific and allows for the accurate determination of Factor Xa levels in various biological samples.
Vergleich Mit ähnlichen Verbindungen
Z-D-Arg-Gly-Arg-pNA: Another chromogenic substrate for Factor Xa with a similar structure but different functional groups.
S-2765: A chromogenic substrate used for the determination of Factor Xa activity, similar to Z-D-Arg(NO2)-OH but with different peptide sequences.
Uniqueness: this compound is unique due to its specific peptide sequence and the presence of a nitro group, which allows for distinct colorimetric detection. Its high specificity for Factor Xa and the ability to produce a measurable color change upon cleavage make it a valuable tool in biochemical assays and research.
Eigenschaften
IUPAC Name |
(2R)-5-[[amino(nitramido)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O6/c15-13(18-19(23)24)16-8-4-7-11(12(20)21)17-14(22)25-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,17,22)(H,20,21)(H3,15,16,18)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPCSFNCKORLQG-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


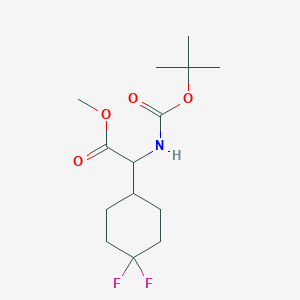

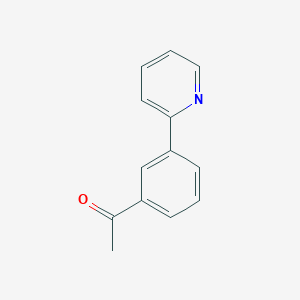
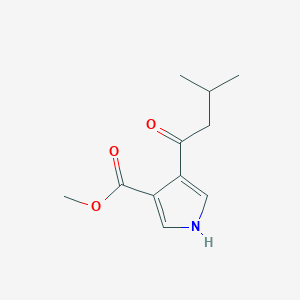
![Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3117825.png)
![3-[1-(3-aminophenyl)-3-tert-butyl-1H-pyrazol-5-yl]-1-(2,3-dichlorophenyl)urea](/img/structure/B3117829.png)
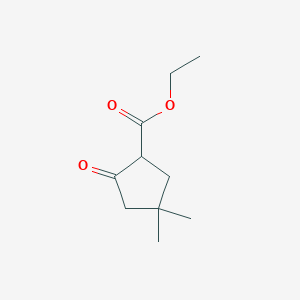


![O-[(2,3-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3117851.png)

![[2-Methoxy-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B3117867.png)
